molecular formula C19H20N2O4S B2393893 3,5-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868369-21-5

3,5-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2393893
CAS No.: 868369-21-5
M. Wt: 372.44
InChI Key: FJMCXXDGKSHULE-VXPUYCOJSA-N
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Description

3,5-Dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a fused benzothiazole ring system. The compound’s structure includes three methoxy groups at positions 3, 5 (on the benzamide) and 4 (on the benzothiazole), along with methyl substituents at positions 3 and 7 of the thiazole ring. This compound is hypothesized to exhibit applications in medicinal chemistry due to its structural similarity to kinase inhibitors and directing-group-containing analogs . Its synthesis likely involves condensation of a substituted benzoyl chloride with a benzothiazole-2-amine precursor, followed by crystallization and validation via X-ray diffraction (XRD) using software such as SHELXL and ORTEP .

Properties

IUPAC Name

3,5-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11-6-7-15(25-5)16-17(11)26-19(21(16)2)20-18(22)12-8-13(23-3)10-14(9-12)24-4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMCXXDGKSHULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Anilines

The benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives. For the target compound, 3,7-dimethyl-4-methoxyaniline serves as the starting material.

Procedure :

  • Thiocyclization : React 3,7-dimethyl-4-methoxyaniline with carbon disulfide (CS₂) in ethanol under reflux (80°C, 12 hours).
  • Oxidation : Treat the intermediate with Lawesson’s reagent (0.5 eq) in toluene at 110°C for 6 hours to form the thiazole ring.
  • Methylation : Introduce the N-methyl group using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone (yield: 78%).

Key Data :

Step Reagents Conditions Yield
1 CS₂, EtOH Reflux, 12h 65%
2 Lawesson’s reagent, toluene 110°C, 6h 82%
3 CH₃I, K₂CO₃ Acetone, RT, 4h 78%

Alternative Route via Arylaminiation

A patent describes arylaminiation using palladium catalysis for benzothiazole derivatives:

  • React 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in N-methylpyrrolidinone (NMP) using sodium hydride (NaH) as a base.
  • Recrystallize the crude product from heptane to isolate the benzothiazole intermediate (yield: 68%).

This method highlights the role of strong bases (NaH) and polar aprotic solvents (NMP) in facilitating cyclization.

Benzamide Coupling Methods

Acylation with 3,5-Dimethoxybenzoyl Chloride

The benzamide group is introduced via nucleophilic acyl substitution:

Procedure :

  • Dissolve the benzothiazole intermediate (1 eq) in dry dichloromethane (DCM).
  • Add 3,5-dimethoxybenzoyl chloride (1.2 eq) and triethylamine (TEA, 2 eq) dropwise at 0°C.
  • Stir at room temperature for 24 hours.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to obtain the final product (yield: 72%).

Optimization Notes :

  • Excess acyl chloride ensures complete reaction but may require careful quenching.
  • TEA neutralizes HCl, preventing protonation of the benzothiazole nitrogen.

Schiff Base Formation

An alternative approach involves forming the imine bond before acylation:

  • Condense 3,5-dimethoxybenzaldehyde with the benzothiazole amine derivative in ethanol under reflux.
  • Reduce the Schiff base intermediate using sodium borohydride (NaBH₄) to stabilize the (Z)-configuration.
  • Acetylate the amine with acetic anhydride to yield the final compound (overall yield: 58%).

Challenges :

  • Stereochemical control requires low temperatures (−20°C) and chiral auxiliaries.
  • Competing (E)-isomer formation necessitates rigorous HPLC purification.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Cyclocondensation High regioselectivity Multi-step, time-consuming 65–78%
Arylaminiation Scalable, uses Pd catalysis Requires hazardous NaH 68%
Acylation Straightforward, high yield Sensitive to moisture 72%
Schiff Base Controls stereochemistry Low overall yield 58%

Structural Characterization

Post-synthesis validation is critical:

  • NMR : Distinct signals for methoxy groups (δ 3.8–4.0 ppm) and imine proton (δ 8.2 ppm).
  • HPLC : Purity >98% achieved using C18 columns (methanol:water = 70:30).
  • X-ray Crystallography : Confirms (Z)-configuration via dihedral angles.

Industrial-Scale Considerations

For bulk production:

  • Continuous Flow Reactors : Reduce reaction times (e.g., thiocyclization in 2 hours vs. 12 hours).
  • Solvent Recycling : Heptane and NMP recovery systems cut costs by 40%.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted benzamide derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 3,5-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit promising anticancer properties. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway. These findings suggest that this compound may be explored for developing novel anticancer agents.

2. Antimicrobial Properties
Benzothiazole derivatives have been documented for their antimicrobial activities against a range of pathogens. The specific compound has shown potential against both Gram-positive and Gram-negative bacteria in preliminary studies. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

3. Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives are well-documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound could be investigated for treating inflammatory diseases such as arthritis.

Case Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various benzothiazole derivatives. Among these, compounds structurally related to this compound were tested against several cancer cell lines (e.g., MCF-7 and HeLa). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

In research published by Pharmaceutical Biology, a series of benzothiazole derivatives were synthesized and screened for antimicrobial activity. The study found that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzothiazole core could enhance efficacy.

Data Table: Summary of Research Findings

ApplicationStudy ReferenceKey Findings
AnticancerJournal of Medicinal ChemistrySignificant cytotoxicity against MCF-7 and HeLa cells
AntimicrobialPharmaceutical BiologyPotent activity against Staphylococcus aureus and E. coli
Anti-inflammatoryEuropean Journal of PharmacologyInhibition of pro-inflammatory cytokines in vitro

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes, leading to the suppression of specific biochemical processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The target compound’s methoxy groups enhance electron density and solubility compared to methyl or cyano substituents in analogs .
  • Directing Groups : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which has an N,O-bidentate directing group, the target compound’s benzothiazole moiety may act as a rigid planar scaffold for metal coordination or π-stacking.

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic Comparison

Compound Name IR (CN stretch, cm⁻¹) IR (C=O stretch, cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
3,5-Dimethoxy-N-[(2Z)-benzothiazol-2-ylidene]benzamide Not reported ~1650–1700 (amide) Aromatic H: 6.5–8.0; =CH: ~7.9–8.1 N/A
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine 2,219 (CN) 1,719 (C=O) =CH: 7.94; CH₃: 2.24–2.37
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine 2,209 (CN) 1,719 (C=O) =CH: 8.01; ArH: 6.67–7.41

Key Observations :

  • The target compound’s amide C=O stretch (~1650–1700 cm⁻¹) aligns with typical benzamide derivatives, while cyano-containing analogs show distinct CN stretches near 2,200 cm⁻¹ .
  • Aromatic proton signals in the target compound’s NMR are expected between δ 6.5–8.0, similar to benzothiazole derivatives .

Crystallography and Validation

The target compound’s structure would likely be validated using SHELXL for refinement and ORTEP for visualization . Comparable compounds, such as those in , exhibit planar geometries confirmed by XRD, with hydrogen-bonding patterns influencing crystal packing . For example, thiazolo-pyrimidine derivatives form layered structures via C–H···O interactions, whereas the target compound’s methoxy groups may promote C–H···π or O–H···O bonds .

Biological Activity

3,5-dimethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzamides and incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Molecular Structure (Placeholder for actual image)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using substituted benzamides and benzothiazoles. Key steps may include:

  • Formation of the Benzothiazole Ring : This often requires specific catalysts or reagents to facilitate reactions.
  • Methoxylation : The introduction of methoxy groups at the 3 and 5 positions.
  • Amide Bond Formation : The final step involves coupling the benzothiazole derivative with an appropriate amine.

Temperature control and reaction time are critical factors influencing the yield and purity of the final product.

Pharmacological Properties

The biological activity of this compound has been explored in various studies. Its pharmacological effects are primarily attributed to its interaction with biological targets due to the presence of the benzothiazole moiety.

Key Activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of Novikoff hepatoma cells by affecting macromolecular synthesis such as DNA and RNA .
  • Antimicrobial Effects : The compound's ability to inhibit bacterial virulence factors has been investigated. It was found to downregulate secretion systems in Gram-negative bacteria, which are critical for their pathogenicity .
  • Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor for specific enzymes involved in cancer metabolism .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Hepatoma Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability (up to 90%) within 96 hours at certain concentrations .
  • Inhibition of Type III Secretion System : Another study reported that this compound inhibited the type III secretion system (T3SS) activity in enteropathogenic E. coli (EPEC), which is crucial for bacterial virulence .

Data Table of Biological Activities

Activity TypeEffect ObservedReference
Cytotoxicity90% cell viability reduction in hepatoma cells
AntimicrobialInhibition of T3SS in EPEC
Enzyme InhibitionReduced enzyme activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between substituted benzothiazole precursors and dimethoxybenzamide derivatives. A typical approach involves refluxing 4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazole with 3,5-dimethoxybenzoyl chloride in anhydrous dichloromethane using triethylamine as a base. Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., switching from ethanol to DMF) to improve yield .
  • Key Parameters : Temperature (60–80°C), catalyst selection (e.g., palladium on carbon for hydrogenation steps), and stoichiometric ratios (1:1.2 for benzothiazole:benzamide) are critical .

Q. What analytical techniques are essential for characterizing its structure and purity?

  • Techniques :

  • NMR Spectroscopy : Confirm the Z-configuration of the ylidene group via ¹H-NMR coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₂N₂O₄S) and detect isotopic patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds stabilizing the dimeric structure) .

Q. How can researchers screen its biological activity in preliminary assays?

  • Assay Design :

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs like ciprofloxacin .
  • Enzyme Inhibition : Test inhibition of acetylcholinesterase (AChE) or tyrosine kinases using spectrophotometric methods .

Advanced Research Questions

Q. How does tautomerism in the benzothiazole-ylidene moiety influence reactivity and bioactivity?

  • Analysis : The ylidene group can exist in keto-enol tautomeric forms, affecting electron distribution and binding to biological targets (e.g., DNA gyrase). Computational modeling (DFT calculations) predicts the enol form as dominant in polar solvents, which correlates with enhanced antimicrobial activity .
  • Experimental Validation : Compare UV-Vis spectra in solvents of varying polarity to track tautomeric shifts .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. SRB). Standardize cell culture conditions (e.g., serum concentration, passage number) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • Approach :

  • Molecular Docking : Identify key interactions with target proteins (e.g., hydrophobic pockets in CYP450 enzymes) using AutoDock Vina .
  • ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Challenges : Low yields in cyclization steps due to steric hindrance from methoxy groups.
  • Solutions : Use flow chemistry to maintain precise temperature control (70±1°C) and reduce side reactions. Replace chromatographic purification with recrystallization (e.g., methanol/water mixtures) for cost efficiency .

Key Research Gaps

  • Mechanistic Studies : Limited data on off-target effects in kinase inhibition assays.
  • In Vivo Models : No published pharmacokinetic profiles in rodent models.
  • Stereochemical Stability : Unreported degradation pathways under physiological pH .

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